molecular formula C22H25N5O3S B14983439 4-methoxy-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

4-methoxy-N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B14983439
M. Wt: 439.5 g/mol
InChI Key: GWLYEICHNLBYHG-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The final steps involve the sulfonation of the benzene ring and the methoxylation of the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyrimidine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonic acids.

Scientific Research Applications

4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE
  • 4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-METHOXY-N-(4-{[2-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the combination of the pyrimidine and pyrrolidine groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H25N5O3S/c1-16-23-21(15-22(24-16)27-13-3-4-14-27)25-17-5-7-18(8-6-17)26-31(28,29)20-11-9-19(30-2)10-12-20/h5-12,15,26H,3-4,13-14H2,1-2H3,(H,23,24,25)

InChI Key

GWLYEICHNLBYHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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